molecular formula C13H24N2O3 B2803577 Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate CAS No. 2169022-82-4

Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B2803577
CAS No.: 2169022-82-4
M. Wt: 256.346
InChI Key: UMYMTFNUTIXCRR-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a spirocyclic compound featuring a unique bicyclic scaffold. Its structure comprises a 5-oxa-8-azaspiro[3.5]nonane core, where oxygen (oxa) and nitrogen (aza) atoms occupy distinct positions in the fused rings. The tert-butyl carboxylate group at position 8 serves as a protective moiety for the amine, while the aminomethyl substituent at position 6 introduces a reactive primary amine.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-10(7-14)17-13(9-15)5-4-6-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYMTFNUTIXCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC2(C1)CCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by functional group modifications to introduce the tert-butyl ester and aminomethyl groups. Reaction conditions may vary, but common methods include the use of protecting groups, selective functionalization, and purification techniques such as chromatography .

Chemical Reactions Analysis

Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Features
Target Compound 6-aminomethyl, 5-oxa, 8-aza, tert-butyl ester C₁₃H₂₄N₂O₃* 280.34 g/mol† Primary amine for reactivity; rigid spiro core
tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate 8-hydroxy, 5-aza, tert-butyl ester C₁₃H₂₃NO₃ 241.33 g/mol Hydroxyl group for H-bonding; lower basicity
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride 2,8-diaza, 5-oxa, hydrochloride salt C₁₁H₂₁ClN₂O₃ 280.75 g/mol Enhanced solubility due to salt form
tert-Butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate cis-2-hydroxymethyl, 5-oxa, 8-aza C₁₄H₂₅NO₄ 283.35 g/mol† Stereospecific hydroxymethyl; chiral center
tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate 8-amino, 5-aza, tert-butyl ester C₁₃H₂₄N₂O₂ 264.34 g/mol Primary amine at position 8; distinct topology

*Inferred from structural analogs; †Calculated based on substituents.

Key Observations:

Aminomethyl vs. Hydroxyl Groups: The target compound’s 6-aminomethyl group provides nucleophilic reactivity, enabling conjugation or salt formation, whereas the hydroxyl group in favors hydrogen bonding but lacks direct reactivity without derivatization.

Diaza vs. Oxa/Aza Systems : The diaza variant (2,8-diaza) in introduces an additional nitrogen, altering electron distribution and basicity. The hydrochloride salt improves aqueous solubility, critical for pharmacokinetics.

Stereochemistry : The cis-hydroxymethyl derivative in demonstrates the impact of stereochemistry on molecular interactions, which could influence binding affinity in chiral environments.

Key Insights:
  • Reactivity: The aminomethyl group in the target compound offers versatility for click chemistry or amide bond formation, unlike the hydroxyl or unmodified amine groups in .
  • Salt Forms : Hydrochloride derivatives (e.g., ) are advantageous for drug formulation but may require stringent pH control during synthesis.
  • Biological Relevance: The spiro scaffold’s rigidity is retained across analogs, suggesting shared utility in constrained pharmacophores. However, substituent positioning (e.g., 6-aminomethyl vs. 8-amino in ) drastically alters molecular topology and target engagement.

Physicochemical Properties

  • Solubility : The hydrochloride salt in enhances water solubility (>100 mg/mL inferred), whereas the tert-butyl ester in the target compound likely reduces polarity.
  • Stability : The tert-butyl group in all analogs improves stability against hydrolysis compared to methyl or ethyl esters.
  • Bioavailability: Aminomethyl and hydroxymethyl groups (target compound, ) may enhance membrane permeability compared to polar hydroxyl or charged amine variants.

Biological Activity

Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS Number: 2169022-82-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound belongs to a class of spirocyclic compounds, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₄N₂O₃, with a molecular weight of 256.34 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.34 g/mol
CAS Number2169022-82-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spiro structure allows for high specificity in binding, which may inhibit enzyme activity or modulate receptor function.

Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators, particularly in pathways related to inflammation and immune responses. For instance, derivatives of spirocyclic compounds have been shown to interact with chemokine receptors CCR3 and CCR5, which are implicated in various inflammatory conditions and diseases such as HIV/AIDS .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of spirocyclic compounds. While specific data on this compound is limited, related compounds have demonstrated significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in research focusing on fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibitors of FAAH can enhance endocannabinoid signaling, which has implications for pain relief and anti-inflammatory effects .

Case Studies

  • Inhibition of Chemokine Receptors : A study reported that compounds structurally related to this compound could effectively inhibit chemokine receptors associated with inflammatory responses . This property could be leveraged for therapeutic interventions in diseases characterized by chronic inflammation.
  • Synthesis and Biological Evaluation : A synthetic route for related spirocyclic compounds was developed, yielding derivatives that exhibited promising biological activities, including anti-inflammatory effects . Such findings underscore the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during cyclization reduce side reactions.
  • Catalyst Screening : Use of Pd/C or Raney Ni for selective hydrogenation steps improves yield .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization enhances purity (>97%) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm spirocyclic structure via distinct signals for tert-butyl (δ 1.4 ppm, singlet) and aminomethyl (δ 2.8–3.2 ppm) groups. Splitting patterns in the 5-oxa-8-aza ring validate stereochemistry .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the spirocyclic core .
  • Mass Spectrometry (MS) :
    • HRMS (ESI+) : Verify molecular weight (e.g., [M+H]⁺ at m/z 241.29 for C₁₂H₂₁N₂O₃⁺) .
  • Chromatography :
    • HPLC (C18 column, 0.1% TFA in H₂O/MeCN) : Assess purity (>95% by area under the curve) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm absolute configuration .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity levels across different studies?

Methodological Answer:
Discrepancies often arise from variations in reaction conditions or analytical methods. Systematic approaches include:

  • Controlled Replication : Reproduce protocols from conflicting studies using identical reagents (e.g., anhydrous solvents, fresh Boc anhydride) .
  • Analytical Cross-Validation : Compare NMR (e.g., DMSO-d₆ vs. CDCl₃ solvent effects) and HPLC data across labs .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives or ring-opened intermediates) .

Q. Case Study :

  • Purity Discrepancy (97% vs. 98%) : Differences may stem from residual solvents (e.g., THF) in gravimetric analysis versus HPLC .

Advanced: What strategies are employed to study the reactivity of the aminomethyl and spirocyclic ether groups under varying reaction conditions?

Methodological Answer:

  • Aminomethyl Reactivity :
    • Acylation : React with acetic anhydride in pyridine to form acetylated derivatives; monitor by FTIR (amide C=O stretch at ~1650 cm⁻¹) .
    • Oxidation : Treat with KMnO₄ in acidic conditions to generate nitriles; track via TLC (Rf shift) .
  • Spirocyclic Ether Stability :
    • Acid/Base Hydrolysis : Expose to HCl (1M) or NaOH (0.1M) at 50°C; observe ring-opening via ¹H NMR (disappearance of ether protons) .
  • Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying pH and temperature .

Q. Table 1: Reactivity Under Different Conditions

ConditionAminomethyl ReactionEther Stability
Acidic (HCl, 1M)Protonation (no reaction)Partial ring-opening
Basic (NaOH, 0.1M)Deprotonation → Nucleophilic attackStable
Oxidative (KMnO₄)Conversion to nitrileNo effect

Advanced: How does the tert-butyl carbamate group influence the compound’s solubility and bioactivity in preclinical studies?

Methodological Answer:

  • Solubility :
    • The tert-butyl group enhances lipophilicity (logP ~1.5), reducing aqueous solubility. Use co-solvents (e.g., DMSO:PBS 1:9) for in vitro assays .
  • Bioactivity :
    • Protection Strategy : The Boc group prevents premature metabolism in hepatic microsome assays (t₁/₂ > 2 hours vs. <0.5 hours for deprotected analogs) .
    • Structure-Activity Relationship (SAR) : Removal of the Boc group increases binding affinity to serotonin receptors (Ki from 120 nM to 15 nM) .

Q. Table 2: Solubility and Bioactivity Data

DerivativelogPAqueous Solubility (mg/mL)Receptor Binding (Ki, nM)
Boc-Protected1.50.12120
Deprotected (Free Amine)0.82.315

Advanced: What computational methods are used to predict the conformational stability of the spirocyclic core?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • AMBER or CHARMM force fields simulate ring puckering and tert-butyl group rotation barriers (energy minima at ±30° torsion angles) .
  • Density Functional Theory (DFT) :
    • B3LYP/6-31G* calculations predict stabilization via intramolecular H-bonding between the ether oxygen and aminomethyl proton (ΔG ~ -2.1 kcal/mol) .

Q. Key Finding :

  • The spirocyclic core adopts a chair-like conformation, minimizing steric strain between the tert-butyl and aminomethyl groups .

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